1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
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Overview
Description
1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a synthetic organic compound that features a unique combination of oxane, thiadiazole, and piperidine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols or epoxides.
Synthesis of the thiadiazole ring: This often involves the reaction of thiosemicarbazides with nitriles or other suitable reagents.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling reactions: The final step involves coupling the oxane, thiadiazole, and piperidine moieties through urea formation, typically using reagents like phosgene or isocyanates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate
- 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiourea
Uniqueness
1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure may also offer advantages in terms of stability, solubility, and specificity for certain biological targets.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c19-13(16-11-3-7-20-8-4-11)15-10-1-5-18(6-2-10)12-9-14-21-17-12/h9-11H,1-8H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPUXMXHEYSMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2CCOCC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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